molecular formula C11H16N2O2S B1320459 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde CAS No. 919016-59-4

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Cat. No. B1320459
CAS RN: 919016-59-4
M. Wt: 240.32 g/mol
InChI Key: JSGYUBJDIXJKEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives can be achieved through various methods. For instance, the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid involves methylation of 1,4-dihydropyridine-2-thiolates and one-pot multicomponent synthesis, which is efficient and considered "green" due to the lack of need for lachrymators like 3-aryl-2-cyanothioacrylamides . Additionally, the synthesis of piperidinium 4,5-trans-3-cyano-6-hydroxy-4-(2-iodophenyl)-6-methyl-5-(2-methylphenyl)carbamoyl-1,4,5,6-tetrahydropyridine-2-thiolate is achieved through the reaction of o-iodobenzaldehyde, cyanothioacetamide, and N-acetoacetyl-o-toluidine in the presence of piperidine . These methods could potentially be adapted for the synthesis of "4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde."

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction structural analysis. For example, the structure of 3-(2-iodophenyl)-2-(4-phenyl-2-thiazolyl)acrylonitrile was elucidated using this method . Such analytical techniques are crucial for confirming the molecular structure of synthesized compounds, including thiazole derivatives.

Chemical Reactions Analysis

The papers describe various chemical reactions that are relevant to the synthesis of thiazole derivatives. Dehydrogenation of oxazolidines and thiazolidines with N-bromosuccinimide leads to the formation of oxazoles and thiazoles . Additionally, the Mannich reaction is used to produce Mannich bases from oxazolidines and thiazolidines . These reactions highlight the chemical versatility of thiazole derivatives and their potential transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde" are not detailed in the provided papers, the studies do mention the investigation of cardiovascular activity and electrochemical oxidation of synthesized 2-methylthio-1,4-dihydropyridines . Such analyses are important for understanding the reactivity and potential applications of thiazole derivatives in medicinal chemistry.

Scientific Research Applications

Antifungal and Antitumor Activity

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde derivatives have demonstrated significant antifungal and antitumor activities. One study found that certain derivatives showed high activity against HOP-92 (Non-Small Cell Lung Cancer) and activity against various fungal strains, including Saccharomyces cerevisiae (Insuasty et al., 2013).

Antimicrobial Properties

Several derivatives of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde have been synthesized and evaluated for their antimicrobial properties. One study synthesized novel thiazolo[3, 2]pyridines containing pyrazolyl moiety and found them to possess antimicrobial activity (El-Emary et al., 2005).

Synthesis of Anticancer Drugs

This compound has been used as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method for these compounds has been established, highlighting their significance in pharmaceutical research (Wang et al., 2017).

Mycobacterium Tuberculosis Inhibition

Thiazole-aminopiperidine hybrid analogues, which include derivatives of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, have been synthesized and found effective against Mycobacterium tuberculosis, showing potential as new therapeutic agents (Jeankumar et al., 2013).

Antimalarial, Antibacterial, and Antifungal Activities

Some derivatives have been synthesized and screened for potential antimalarial, antibacterial, and antifungal activities, showing promising results in these areas (Shah et al., 2016).

Synthesis of Fused Derivatives

There have been studies focusing on the synthesis of fused derivatives of thiazoles, utilizing 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, with a focus on antimicrobial activities (Wardkhan et al., 2008).

properties

IUPAC Name

4-ethoxy-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-15-10-9(8-14)16-11(12-10)13-6-4-3-5-7-13/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGYUBJDIXJKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

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